methyl 4-fluoro-1H-indole-2-carboxylate
Overview
Description
Methyl 4-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are used in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
The primary targets of indole derivatives, such as methyl 4-fluoro-1H-indole-2-carboxylate, are multiple receptors in the body . These compounds bind with high affinity to these receptors, which play a crucial role in various biological activities .
Mode of Action
The interaction of this compound with its targets leads to a variety of biological activities. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The compound’s mode of action is largely dependent on the specific target it interacts with .
Biochemical Pathways
Indole derivatives affect a wide range of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence multiple biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biological activity it exhibits. For instance, in the case of its antiviral activity, it has been shown to inhibit influenza A .
Preparation Methods
The synthesis of methyl 4-fluoro-1H-indole-2-carboxylate typically involves the reaction of 4-fluoroaniline with diethyl oxalate to form the corresponding oxalate ester. This intermediate is then cyclized using a suitable acid catalyst to yield the desired indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Methyl 4-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-fluoro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand the role of indole derivatives in biological systems.
Comparison with Similar Compounds
Methyl 4-fluoro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
- Methyl 4-chloro-1H-indole-2-carboxylate
- Methyl 5-fluoro-1H-indole-2-carboxylate
- Methyl 6-fluoro-1H-indole-2-carboxylate
These compounds share similar structures but differ in the position and type of substituents on the indole ring.
Properties
IUPAC Name |
methyl 4-fluoro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXLBPLHQYAPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405863 | |
Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113162-36-0 | |
Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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